molecular formula C14H15N3O3S B2799500 N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide CAS No. 313404-10-3

N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide

Cat. No.: B2799500
CAS No.: 313404-10-3
M. Wt: 305.35
InChI Key: TZVGORHPWFZOAS-UHFFFAOYSA-N
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Description

N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide is a chemical compound characterized by its unique molecular structure, which includes a thiazole ring, a nitrophenyl group, and a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide typically involves the following steps:

  • Nitration: The nitro group is introduced to the phenyl ring using nitration agents such as nitric acid.

  • Amide Formation: The pentanamide group is attached to the thiazole ring through an amide coupling reaction, often using coupling agents like carbodiimides or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amino group, resulting in different derivatives.

  • Substitution: The thiazole ring can undergo substitution reactions, where different groups replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amino derivatives, hydrazine derivatives.

  • Substitution Products: Alkylated thiazoles, arylated thiazoles.

Scientific Research Applications

N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: N-(4-(3-nitrophenyl)acetamide), N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide, N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide.

  • Uniqueness: The presence of the pentanamide group distinguishes it from other similar compounds, potentially leading to different biological and chemical properties.

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-3-7-13(18)16-14-15-12(9-21-14)10-5-4-6-11(8-10)17(19)20/h4-6,8-9H,2-3,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVGORHPWFZOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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